molecular formula C11H8F4N2O2S B2979350 4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 757178-55-5

4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine

Cat. No.: B2979350
CAS No.: 757178-55-5
M. Wt: 308.25
InChI Key: WBXCCVUDYILLMC-UHFFFAOYSA-N
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Description

4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine is a synthetic compound with the molecular formula C11H8F4N2O2S and a molecular weight of 308.25 g/mol This compound is characterized by the presence of a thiazole ring and two difluoromethoxy groups attached to a phenyl ring

Preparation Methods

The synthesis of 4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine involves several steps. One common synthetic route includes the reaction of 2,4-bis(difluoromethoxy)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring, resulting in the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-[2,4-bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4N2O2S/c12-9(13)18-5-1-2-6(7-4-20-11(16)17-7)8(3-5)19-10(14)15/h1-4,9-10H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXCCVUDYILLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)OC(F)F)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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